Product packaging for [4-(2-Bromoethenyl)phenyl]methanol(Cat. No.:)

[4-(2-Bromoethenyl)phenyl]methanol

Cat. No.: B13501693
M. Wt: 213.07 g/mol
InChI Key: OXFSPOLVEGLTIV-AATRIKPKSA-N
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Description

Strategic Significance of Arylmethanol and Vinyl Halide Scaffolds in Synthetic Chemistry

The arylmethanol group, specifically the benzyl (B1604629) alcohol motif present in [4-(2-Bromoethenyl)phenyl]methanol, is a foundational functional group in organic synthesis. It serves as a precursor to a wide array of other functionalities. For instance, the hydroxyl group can be readily oxidized to form benzaldehydes or benzoic acids, which are themselves critical intermediates. Furthermore, the alcohol can be converted into a better leaving group, facilitating nucleophilic substitution reactions at the benzylic position. The arylmethanol scaffold is a common feature in pharmaceuticals, natural products, and materials science.

Vinyl halides are highly valued synthetic handles, primarily for their role in transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions, which include the Nobel Prize-winning Suzuki, Heck, and Negishi couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds with exceptional control and functional group tolerance. nih.gov The vinyl bromide functionality, in particular, offers a balance of reactivity and stability, making it an ideal substrate for reactions that construct substituted alkenes and other complex vinylic systems with high stereoselectivity. researchgate.net The ability to couple vinyl halides with a diverse range of partners has revolutionized the synthesis of conjugated systems, polymers, and pharmacologically active agents. researchgate.netevitachem.com

Rationale for Dedicated Scholarly Investigation into this compound

The unique value of this compound lies in the orthogonal reactivity of its two principal functional groups. This bifunctionality allows for selective, stepwise modifications, making it a highly attractive substrate for the synthesis of complex molecular libraries and targeted compounds. The vinyl bromide can participate in a host of cross-coupling reactions to build molecular complexity on the "ethenyl" side of the molecule, while the hydroxymethyl group offers a site for subsequent transformations such as oxidation, esterification, or etherification. tandfonline.com This dual reactivity provides a strategic advantage, enabling the construction of molecules that would be difficult to access through other synthetic routes. A dedicated investigation would unlock its potential as a versatile building block, bridging the gap between simple starting materials and high-value, complex chemical entities.

Overview of Key Research Paradigms and Opportunities for this compound

The structure of this compound opens up several promising avenues for research and application.

Advanced Polymer Synthesis: As a derivative of styrene (B11656), the compound is a candidate for polymerization. Incorporating this monomer into polymer chains could introduce valuable properties. The bromine atom could enhance flame retardancy, while the pendant hydroxymethyl group provides a reactive site for post-polymerization modification, allowing for the tuning of material properties such as solubility, hydrophilicity, or for the attachment of bioactive molecules.

Complex Molecule Synthesis via Cross-Coupling: The vinyl bromide moiety is primed for participation in various palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This allows for the stereospecific synthesis of di- and tri-substituted alkenes. For example, a Suzuki coupling could introduce a new aryl or alkyl group, while a Sonogashira coupling could install an alkyne, leading to the formation of enyne systems. This capability is crucial for the synthesis of natural products and conjugated materials.

Sequential and Domino Reactions: The presence of two distinct reactive sites allows for planned, sequential functionalization. One group can be reacted while the other is protected or remains inert under the reaction conditions, followed by a second, different transformation at the other site. This strategic approach is fundamental to creating highly complex and precisely functionalized molecules from a single, versatile starting material.

Physicochemical and Reactive Properties

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

Property Value
IUPAC Name This compound
Molecular Formula C₉H₉BrO
Molecular Weight 213.07 g/mol
Canonical SMILES C1=CC(=CC=C1C=CBr)CO
InChI Key PQNACCYAGIOKOR-UHFFFAOYSA-N
Predicted XLogP3 2.4
Predicted Hydrogen Bond Donors 1
Predicted Hydrogen Bond Acceptors 1

| Predicted Rotatable Bond Count | 3 |

Note: The properties listed are computationally predicted and have not been experimentally verified.

The reactivity of the molecule can be understood by examining the characteristic reactions of its constituent functional groups, as summarized below.

Table 2: Representative Transformations for the Functional Moieties of this compound

Functional Moiety Reaction Type Description
Vinyl Bromide Suzuki Coupling Pd-catalyzed reaction with a boronic acid or ester to form a C-C bond, replacing Br with an aryl or vinyl group. researchgate.netresearchgate.net
Heck Coupling Pd-catalyzed reaction with an alkene to form a new, more substituted alkene.
Sonogashira Coupling Pd/Cu-catalyzed reaction with a terminal alkyne to form a conjugated enyne.
Stille Coupling Pd-catalyzed reaction with an organostannane reagent to form a C-C bond.
Arylmethanol Oxidation Conversion of the primary alcohol to an aldehyde (e.g., using PCC) or a carboxylic acid (e.g., using KMnO₄).
Esterification Reaction with a carboxylic acid or its derivative (e.g., acyl chloride) to form an ester. tandfonline.com
Etherification Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) to form an ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO B13501693 [4-(2-Bromoethenyl)phenyl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

[4-[(E)-2-bromoethenyl]phenyl]methanol

InChI

InChI=1S/C9H9BrO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-6,11H,7H2/b6-5+

InChI Key

OXFSPOLVEGLTIV-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1CO)/C=C/Br

Canonical SMILES

C1=CC(=CC=C1CO)C=CBr

Origin of Product

United States

Synthetic Methodologies for 4 2 Bromoethenyl Phenyl Methanol

Design and Selection of Precursors for [4-(2-Bromoethenyl)phenyl]methanol Synthesis

The choice of precursors is dictated by the chosen synthetic strategy. Based on the retrosynthetic analysis, several key starting materials can be identified:

4-Formylbenzaldehyde and its derivatives: Terephthalaldehyde (1,4-diformylbenzene) is a readily available and versatile precursor. One of the aldehyde groups can be selectively protected or reacted, leaving the other available for olefination. Alternatively, 4-formylbenzoic acid or its esters could be used, where the carboxylic acid or ester group is later reduced to the alcohol.

4-(Hydroxymethyl)benzaldehyde (B2643722): This precursor already contains the required hydroxymethyl group. The aldehyde functionality can then be subjected to an olefination reaction to introduce the bromoethenyl group. This is a highly convergent approach.

4-Bromobenzyl alcohol: This commercially available starting material can be a precursor for palladium-catalyzed cross-coupling reactions where the aryl bromide is coupled with a suitable vinylating agent. chemicalbook.com

4-Ethynylbenzyl alcohol: If a hydrobromination route is considered, this precursor would be ideal. The terminal alkyne can be converted to the desired vinyl bromide.

The selection of a specific precursor will depend on factors such as commercial availability, cost, and the efficiency of the subsequent synthetic steps.

Direct Synthetic Pathways to this compound

Several direct synthetic pathways can be employed to construct this compound. These methods focus on the formation of the key bromoethenyl moiety.

Strategies Utilizing Wittig, Horner-Wadsworth-Emmons, or Related Olefination Reactions

Olefination reactions are powerful tools for the formation of carbon-carbon double bonds and are well-suited for the synthesis of the target molecule.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 4-(hydroxymethyl)benzaldehyde with bromomethylenetriphenylphosphorane. The ylide can be generated in situ from bromomethyltriphenylphosphonium bromide using a strong base. A key advantage of the Wittig reaction is its reliability in forming the C=C bond at a specific location. masterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction often provides excellent (E)-selectivity in the formation of the alkene, which would be desirable for obtaining the (E)-isomer of this compound. The reaction would involve reacting 4-(hydroxymethyl)benzaldehyde with a reagent such as diethyl bromomethylphosphonate in the presence of a suitable base like sodium hydride. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. alfa-chemistry.com

Olefination ReactionKey ReagentsTypical BaseKey Advantages
Wittig Reaction 4-(Hydroxymethyl)benzaldehyde, Bromomethyltriphenylphosphonium bromiden-Butyllithium, Sodium hydrideReliable C=C bond formation
Horner-Wadsworth-Emmons 4-(Hydroxymethyl)benzaldehyde, Diethyl bromomethylphosphonateSodium hydride, Potassium tert-butoxideHigh (E)-selectivity, Easy purification

Approaches Involving Directed Ortho Metalation and Electrophilic Quenching

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. However, for the synthesis of a para-substituted product like this compound, a direct DoM approach is not the most straightforward strategy as it primarily targets the ortho position to a directing group. An indirect approach could be conceived, but it would likely involve multiple steps and protection/deprotection sequences, making it less efficient than other methods.

Radical-Mediated Pathways for C-Br Bond Formation

Radical reactions offer an alternative for the introduction of the bromine atom. One potential pathway involves the radical addition of hydrogen bromide to 4-ethynylbenzyl alcohol. However, controlling the regioselectivity of such an addition to favor the desired vinyl bromide can be challenging.

A more plausible radical-mediated approach would be the allylic bromination of a precursor like 4-vinylbenzyl alcohol using a reagent such as N-bromosuccinimide (NBS) with a radical initiator. However, this would lead to bromination at the benzylic position of the vinyl group, not on the double bond itself, and is therefore not a direct route to the target compound.

Multi-Step Convergent and Divergent Synthetic Strategies

The synthesis of this compound can be designed using either convergent or divergent strategies.

A divergent synthesis would start from a common intermediate that is then elaborated into the final product. For instance, starting from terephthalaldehyde, one aldehyde group could be protected, the other converted to the bromoethenyl group, and finally, the protected aldehyde could be reduced to the alcohol. This approach allows for the synthesis of various analogs from a single intermediate.

Optimization of Reaction Conditions and Yields for this compound Production

The production of this compound can be achieved via palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions. The optimization of these reactions is crucial for maximizing yield and minimizing side products.

One plausible route is the Heck reaction, which couples an aryl halide with an alkene. organic-chemistry.org In this case, a protected form of 4-bromobenzyl alcohol could be reacted with vinyl bromide. Key parameters for optimization include the choice of palladium catalyst, ligand, base, and solvent. For instance, a catalyst system comprising a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand is often employed. researchgate.netbeilstein-journals.org The concentration of the catalyst is a critical factor; lower loadings (e.g., 0.01–1 mol%) are desirable for industrial applications to reduce costs. organic-chemistry.org The choice of base and solvent can also significantly influence the reaction outcome.

Another viable approach is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide. mdpi.com For the synthesis of this compound, this could involve the coupling of a boronic acid derivative of 4-(hydroxymethyl)benzene with a 1,2-dibromoethene (B7949689) derivative. Optimization would involve screening various palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₃PO₄, Na₂CO₃), and solvents (e.g., 1,4-dioxane, toluene). mdpi.comresearchgate.net The reaction temperature and duration are also critical parameters to control for optimal yield. mdpi.com

A hypothetical optimization table for a Suzuki-Miyaura coupling to produce this compound is presented below. This is based on typical conditions for similar cross-coupling reactions.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Reaction Conditions

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ Toluene/H₂O 100 65
2 Pd(PPh₃)₄ (5) - K₃PO₄ 1,4-Dioxane/H₂O 80 75
3 PdCl₂(dppf) (1) - Na₂CO₃ DMF 90 82
4 Pd(OAc)₂ (0.5) SPhos (1) Cs₂CO₃ THF/H₂O 70 88
5 Pd(OAc)₂ (0.1) XPhos (0.2) K₃PO₄ 1,4-Dioxane/H₂O 80 92

This table is illustrative and based on general principles of Suzuki-Miyaura reaction optimization.

Stereoselective Synthesis of E/Z Isomers of this compound

The bromoethenyl group in this compound can exist as either the E or Z isomer. The stereoselective synthesis of a specific isomer is often crucial for its intended application. The Wittig reaction is a powerful tool for achieving such stereocontrol in alkene synthesis. masterorganicchemistry.comyoutube.com

The stereochemical outcome of the Wittig reaction is largely determined by the nature of the phosphorus ylide used. youtube.com

Z-Isomer: Non-stabilized ylides, typically those with alkyl substituents on the carbanionic carbon, generally lead to the formation of the Z-alkene as the major product. masterorganicchemistry.com

E-Isomer: Stabilized ylides, which contain an electron-withdrawing group (e.g., an ester or phenyl group) that can delocalize the negative charge, predominantly yield the E-alkene. youtube.com

For the synthesis of this compound, one could envision a Wittig reaction between a protected 4-formylbenzaldehyde and a bromo-substituted phosphonium ylide. To generate the ylide, a bromo-substituted alkyl halide would first be reacted with triphenylphosphine (B44618) to form a phosphonium salt, which is then treated with a strong base like n-butyllithium to form the ylide. masterorganicchemistry.com

A general scheme for the stereoselective synthesis of the E and Z isomers is outlined below:

Scheme 1: Stereoselective Wittig Synthesis

For the Z-isomer: A non-stabilized bromomethylphosphonium ylide would be reacted with a protected 4-formylbenzaldehyde.

For the E-isomer: A stabilized bromo(carboalkoxy)methylphosphonium ylide would be used.

The choice of solvent and the presence of lithium salts can also influence the stereoselectivity of the Wittig reaction. researchgate.net

Purification and Isolation Techniques for Synthetic this compound

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. Common impurities may include unreacted starting materials, catalyst residues, and byproducts from side reactions.

A multi-step purification protocol would likely be employed:

Work-up: After the reaction is complete, a standard aqueous work-up would be performed to remove water-soluble impurities and the bulk of the solvent.

Chromatography: Column chromatography is a common and effective method for separating the desired product from closely related impurities. guidechem.com A silica (B1680970) gel stationary phase with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) would be a suitable choice for eluting the product.

Distillation: If the product is thermally stable, vacuum distillation could be used for purification, especially on a larger scale. However, given the presence of the vinyl group, polymerization can be a concern at elevated temperatures. acs.org

Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

Use of Inhibitors: To prevent polymerization of the vinyl group during purification, especially during distillation, a polymerization inhibitor such as 4-hydroxy-TEMPO can be added. wikipedia.org

For the removal of specific impurities, such as unreacted vinyl bromide, treatment with an amine like dibutylamine (B89481) can be effective, as it selectively reacts with the more reactive alkyl halide. researchgate.net

Scalability and Industrial Feasibility Assessment for this compound Synthesis

The industrial-scale synthesis of this compound requires careful consideration of economic and environmental factors. The chosen synthetic route must be cost-effective, safe, and produce minimal waste.

Heck and Suzuki-Miyaura Reactions:

Advantages: These reactions are highly versatile and can be performed with low catalyst loadings (ppm levels in some cases), which is a significant economic advantage given the high cost of palladium. organic-chemistry.orgyoutube.com They are also amenable to large-scale production, with many palladium-catalyzed cross-couplings being implemented at the ton-scale in the pharmaceutical and fine chemical industries. researchgate.net The development of aqueous-phase catalysis for these reactions also improves their environmental footprint. youtube.comcapes.gov.br

Disadvantages: The cost of palladium, even at low loadings, can still be a significant factor. The ligands required can also be expensive. The removal of palladium residues from the final product to meet regulatory standards (e.g., in pharmaceuticals) can be challenging and costly.

Wittig Reaction:

Advantages: This method offers excellent stereocontrol and avoids the use of expensive transition metal catalysts. The starting materials are generally readily available.

Disadvantages: The reaction often requires stoichiometric amounts of the phosphonium ylide, leading to the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct. The removal of this byproduct can be difficult and adds to the waste stream, which can be a significant issue on an industrial scale.

Chemical Reactivity and Transformation Studies of 4 2 Bromoethenyl Phenyl Methanol

Reactivity of the Primary Alcohol Functionality in [4-(2-Bromoethenyl)phenyl]methanol

The primary alcohol group in this compound is a versatile handle for various chemical modifications. Its reactivity allows for oxidation to aldehydes and carboxylic acids, derivatization through esterification and etherification, nucleophilic substitution, and the application of protecting group strategies to facilitate multi-step syntheses.

Selective Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 4-(2-bromoethenyl)benzaldehyde, or the carboxylic acid, 4-(2-bromoethenyl)benzoic acid, by choosing appropriate oxidizing agents and reaction conditions.

For the partial oxidation to the aldehyde, mild and selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2) are commonly employed for this transformation.

The complete oxidation to the carboxylic acid can be achieved using stronger oxidizing agents. Common methods include the use of potassium permanganate (B83412) (KMnO4) in a basic solution, or chromium trioxide (CrO3) in the presence of sulfuric acid (Jones oxidation).

ProductOxidizing AgentReaction Conditions
4-(2-bromoethenyl)benzaldehydePyridinium chlorochromate (PCC)Dichloromethane (CH2Cl2)
4-(2-bromoethenyl)benzaldehydeDess-Martin periodinane (DMP)Dichloromethane (CH2Cl2)
4-(2-bromoethenyl)benzoic acidPotassium permanganate (KMnO4)Basic solution, heat
4-(2-bromoethenyl)benzoic acidChromium trioxide (CrO3), H2SO4Acetone

Esterification and Etherification Reactions for Derivatization

The hydroxyl group of this compound readily undergoes esterification and etherification reactions, allowing for the introduction of a wide variety of functional groups.

Esterification: The formation of esters can be accomplished by reacting the alcohol with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. This reaction is typically catalyzed by an acid, like sulfuric acid, or a base. For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield [4-(2-bromoethenyl)phenyl]methyl acetate (B1210297).

Etherification: Ether derivatives can be synthesized through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-(2-bromoethenyl)-4-(methoxymethyl)benzene.

Reaction TypeReagent(s)Catalyst/BaseProduct Example
EsterificationAcetyl chloridePyridine[4-(2-bromoethenyl)phenyl]methyl acetate
EsterificationAcetic anhydrideSulfuric acid[4-(2-bromoethenyl)phenyl]methyl acetate
EtherificationMethyl iodideSodium hydride (NaH)1-(2-bromoethenyl)-4-(methoxymethyl)benzene

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of a primary alcohol is generally a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This is often achieved by protonation in the presence of a strong acid or by converting it into a sulfonate ester, such as a tosylate or mesylate.

Once activated, the benzylic carbon becomes susceptible to attack by a variety of nucleophiles. For example, reaction with a halide salt, such as sodium bromide in the presence of a strong acid, can replace the hydroxyl group with a bromine atom, forming 1-(2-bromoethenyl)-4-(bromomethyl)benzene.

Protection Group Strategies for the Hydroxyl Moiety

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent it from reacting with reagents intended for other parts of the molecule. organic-chemistry.org A variety of protecting groups are available for alcohols. organic-chemistry.orgslideshare.net

Common protecting groups for primary alcohols include silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers. masterorganicchemistry.com These are typically installed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like triethylamine (B128534) or imidazole. masterorganicchemistry.com These groups are generally stable to a wide range of reaction conditions but can be easily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

Another common protecting group is the tetrahydropyranyl (THP) ether, formed by reacting the alcohol with dihydropyran in the presence of an acid catalyst. masterorganicchemistry.com THP ethers are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions. masterorganicchemistry.com The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent steps of the synthesis. organic-chemistry.orgorganic-chemistry.orgsynarchive.com

Protecting GroupReagents for ProtectionReagents for Deprotection
Trimethylsilyl (TMS) etherTrimethylsilyl chloride, TriethylamineTetrabutylammonium fluoride (TBAF)
tert-Butyldimethylsilyl (TBDMS) ethertert-Butyldimethylsilyl chloride, ImidazoleTetrabutylammonium fluoride (TBAF)
Tetrahydropyranyl (THP) etherDihydropyran, p-Toluenesulfonic acidAqueous acid (e.g., HCl)

Transformations Involving the Vinyl Bromide Moiety of this compound

The vinyl bromide functionality is a key feature of this compound, enabling a wide array of carbon-carbon bond-forming reactions through palladium-catalyzed cross-coupling. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, Stille, Negishi) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon bonds by coupling the vinyl bromide of this compound with various organometallic reagents. nobelprize.orgyoutube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. news-medical.netwikipedia.orglibretexts.org For example, reacting this compound with phenylboronic acid using a catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as sodium carbonate would yield (E)-[4-(2-phenylvinyl)phenyl]methanol. wikipedia.orgnih.govmdpi.comresearchgate.net

Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. wikipedia.orgnih.govnih.govrug.nl For instance, the reaction with methyl acrylate (B77674), catalyzed by palladium(II) acetate and a phosphine (B1218219) ligand, would lead to the formation of methyl (E)-3-(4-(hydroxymethyl)phenyl)acrylate.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the vinyl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. washington.eduwikipedia.orglibretexts.orgorganic-chemistry.org Coupling this compound with phenylacetylene (B144264) would produce (E)-[4-(4-phenylbut-1-en-3-yn-1-yl)phenyl]methanol. researchgate.net

Stille Reaction: The Stille reaction involves the coupling of the vinyl bromide with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orglibretexts.orgmsu.eduyoutube.com For example, reacting this compound with tributyl(vinyl)tin (B143874) would yield (E)-[4-(buta-1,3-dien-1-yl)phenyl]methanol.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the vinyl bromide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This reaction is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.org The reaction of this compound with phenylzinc chloride, catalyzed by a palladium-phosphine complex, would also result in the formation of (E)-[4-(2-phenylvinyl)phenyl]methanol.

Coupling ReactionCoupling PartnerCatalyst SystemProduct Example
Suzuki-MiyauraPhenylboronic acidPd(PPh3)4, Na2CO3(E)-[4-(2-phenylvinyl)phenyl]methanol
HeckMethyl acrylatePd(OAc)2, PPh3, Et3NMethyl (E)-3-(4-(hydroxymethyl)phenyl)acrylate
SonogashiraPhenylacetylenePdCl2(PPh3)2, CuI, Et3N(E)-[4-(4-phenylbut-1-en-3-yn-1-yl)phenyl]methanol
StilleTributyl(vinyl)tinPd(PPh3)4(E)-[4-(buta-1,3-dien-1-yl)phenyl]methanol
NegishiPhenylzinc chloridePd(PPh3)4(E)-[4-(2-phenylvinyl)phenyl]methanol

Nickel-Catalyzed Coupling and Reduction Reactions

This compound, possessing a vinyl bromide moiety, is a suitable substrate for nickel-catalyzed cross-coupling and reduction reactions. These methods are powerful tools for carbon-carbon and carbon-heteroatom bond formation. Nickel catalysts are often favored for their lower cost compared to palladium and their unique reactivity profiles.

In cross-electrophile coupling reactions, nickel catalysts can facilitate the coupling of vinyl halides with alkyl halides. nih.gov An improved method for the reductive coupling of vinyl bromides with alkyl halides has been developed, achieving high yields at room temperature with low catalyst loading (0.5 to 2.5 mol%). nih.gov These conditions are compatible with a range of functional groups, and for styrenyl bromides like the parent scaffold of this compound, both electron-donating and withdrawing substituents on the aromatic ring are well-tolerated. nih.gov The reactions often show good stereoretention, although some isomerization can occur. nih.gov

Nickel-catalyzed hydroalumination, followed by treatment with an electrophile, represents another synthetic route, though it is more for the synthesis of vinyl halides rather than a transformation of them. organic-chemistry.org However, the principles of nickel catalysis in these systems underscore its utility. For reduction reactions, nickel catalysts, often in the form of nickel nanoparticles or complexes like nickel-on-charcoal, can be employed for the selective reduction of the vinyl bromide to an ethyl group or its complete removal, depending on the reaction conditions and hydrogen source.

Table 1: Illustrative Nickel-Catalyzed Reactions for Vinyl Bromides

Reaction TypeCatalyst SystemSubstrate ExampleProduct TypeKey Features
Cross-Electrophile CouplingNiBr2·diglyme / 4,4′-di-tert-butyl-2,2′-bipyridineStyrenyl Bromide + Alkyl BromideAlkylated Styrene (B11656)High yields at room temperature; good functional group tolerance. nih.gov
Reductive CouplingNiCl2 / LigandVinyl Bromide + Alkyl HalideOlefinMinimal diene formation; good stereoretention. nih.gov

Nucleophilic Vinylic Substitution (SNV) Reactions

Nucleophilic vinylic substitution (SNV) on unactivated vinyl halides like this compound is a challenging transformation. Unlike SN2 reactions at sp³ centers, direct backside attack is hindered. The formation of a vinyl cation, which would be required for an SN1-type mechanism, is energetically unfavorable. stackexchange.com

Despite these challenges, SNV reactions can occur under specific conditions. One pathway is the addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups that can stabilize a carbanionic intermediate. For this compound, the phenyl ring itself provides some stabilization, but the reaction generally requires strong nucleophiles and often harsh conditions.

More recently, concerted SNV reactions have been identified, particularly in contexts where strain can be released in the transition state. researchgate.netnih.gov Studies have shown that metallated complexes can accelerate concerted SNV pathways, leading to stereospecific transformations. researchgate.netnih.gov For example, a general and stereospecific alkenylidene homologation of organoboronates has been developed based on a proposed strain-release mechanism in the metallated complexes. researchgate.netnih.gov While not directly on this compound, this points to potential strategies for achieving SNV reactions on this substrate.

Another approach involves palladium-catalyzed C-N bond formation to generate an enamine, which can then undergo further reactions, effectively resulting in a cine-substitution product rather than the direct ipso-substitution of the bromide. organic-chemistry.org

Stereospecific Olefin Metathesis Reactions

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orglibretexts.org this compound can potentially participate in several types of olefin metathesis, including cross-metathesis (CM) and ring-closing metathesis (RCM) if tethered to another olefin.

The success of metathesis involving vinyl halides can be limited. Cross-metathesis with vinyl chloride has been achieved using second-generation Grubbs and Hoveyda-Grubbs catalysts. acs.org However, reactions involving vinyl bromide are often less successful, with halide exchange with the catalyst being a significant competing reaction. acs.org

Despite these challenges, specific catalytic systems can promote these transformations. For instance, relay cross-metathesis has been used with vinylphosphonates, where the catalyst first reacts with a more reactive terminal alkene within the same molecule before engaging the less reactive vinyl group in a ring-closing step. beilstein-journals.org A similar strategy could potentially be designed for this compound by first derivatizing the alcohol with a terminal alkene.

Stereospecificity is a key consideration. Many modern metathesis catalysts can control the geometry of the newly formed double bond. Highly stereoselective syntheses of vinyl halides have been achieved through other means, such as the halodesilylation of vinylsilanes, which can be prepared via metathesis. acs.org

Table 2: Types of Olefin Metathesis Potentially Applicable to this compound Derivatives

Metathesis TypeDescriptionPotential ApplicationChallenges
Cross-Metathesis (CM)Reaction between two different alkenes.Coupling with another olefin to form a new, substituted alkene.Catalyst inhibition/degradation, halide exchange with catalyst, low yields with vinyl bromides. acs.org
Ring-Closing Metathesis (RCM)Intramolecular reaction of a diene to form a cyclic alkene.Synthesis of cyclic structures if the alcohol is functionalized with an alkene tether.Requires prior functionalization; catalyst must be compatible with the vinyl bromide.
Relay MetathesisIntramolecular RCM initiated by a more reactive olefin to facilitate reaction at a less reactive site.Could potentially overcome the low reactivity of the vinyl bromide moiety. beilstein-journals.orgRequires synthesis of a specific precursor.

Radical Reactions and Polymerization Initiation

The carbon-bromine bond in this compound can participate in radical reactions. Under radical conditions, typically initiated by agents like azobisisobutyronitrile (AIBN) upon heating or photolysis, a carbon-centered radical can be generated at the vinyl position. libretexts.orgresearchgate.net

One common transformation is radical dehalogenation, using a radical mediator such as tributyltin hydride (Bu₃SnH). libretexts.org The process involves a chain reaction where the tributyltin radical abstracts the bromine atom to form a vinyl radical, which then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the debrominated product and regenerate the tributyltin radical. libretexts.org

This vinyl radical intermediate can also be trapped intramolecularly or intermolecularly to form new carbon-carbon bonds. Intramolecular radical cyclizations are particularly effective for forming five-membered rings. libretexts.org

Furthermore, the bromoethenyl group has the potential to act as an initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). ATRP initiators are typically alkyl halides where the halogen can be reversibly abstracted by a transition metal complex (e.g., copper or ruthenium) to generate a radical that initiates polymerization. cmu.edu While benzylic and α-halo ester initiators are more common, the vinyl bromide in this compound could potentially initiate the polymerization of various monomers, with the rate of initiation being a critical factor for achieving a controlled process. cmu.edu

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) The two substituents on the ring are the -(CH=CHBr) group and the -CH₂OH group.

Hydroxymethyl group (-CH₂OH): This group is weakly activating and ortho-, para-directing due to hyperconjugation and weak inductive electron donation.

Bromoethenyl group (-(CH=CHBr)): This group is deactivating due to the electron-withdrawing nature of the sp² carbons and the bromine atom. It is, however, ortho-, para-directing because the resonance structures that place the positive charge of the intermediate sigma complex (arenium ion) on the carbon bearing the substituent are less destabilized. libretexts.org

Since both groups direct to the ortho and para positions, and the para position is already occupied, electrophilic attack will be directed to the positions ortho to each substituent. The positions ortho to the more activating -CH₂OH group (positions 3 and 5) are favored. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to yield primarily 3-substituted products. masterorganicchemistry.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Standard SNAr reactions require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide) to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com The phenyl ring of this compound lacks both a suitable leaving group on the ring itself and the necessary strong activation. Therefore, it is generally unreactive toward nucleophilic aromatic substitution under typical SNAr conditions. libretexts.org Reactions would require extremely harsh conditions or alternative mechanisms, such as those involving benzyne (B1209423) intermediates, which are not favored here.

Chemoselective and Regioselective Transformations of this compound

The presence of three distinct functional sites—the primary alcohol, the vinyl bromide, and the aromatic ring—allows for a high degree of chemoselectivity and regioselectivity in reactions.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.

Alcohol Protection: The hydroxyl group can be selectively protected using standard protecting groups (e.g., silyl ethers like TBDMS, or esters). This allows subsequent reactions to be performed exclusively at the vinyl bromide or aromatic ring without interference from the alcohol.

Vinyl Bromide Coupling: With the alcohol protected, the vinyl bromide can undergo various cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira) with high selectivity. Palladium-catalyzed reactions, for example, are highly specific for C(sp²)-Br bonds and would not affect the protected alcohol or the C-H bonds of the aromatic ring under typical conditions.

Oxidation of Alcohol: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using reagents like PCC, PDC, or TEMPO, leaving the vinyl bromide and aromatic ring intact.

Regioselectivity: This refers to the preferential reaction at one specific site among several similar sites.

EAS on the Phenyl Ring: As discussed in section 3.3, electrophilic substitution will occur regioselectively at the positions ortho to the hydroxymethyl group.

Competitive Coupling: In a hypothetical molecule containing both the bromoethenyl group and a bromo- or iodo-substituent on the aromatic ring, cross-coupling reactions could be directed to the more reactive site. Generally, aryl iodides are more reactive than aryl bromides, which are in turn more reactive than vinyl bromides in many palladium-catalyzed couplings. This difference in reactivity allows for regioselective sequential functionalization. Studies on similar di-bromo compounds have shown that the bromo group on an aryl ring is preferentially substituted over a bromo group on a thiophene (B33073) ring, highlighting the subtle electronic effects that govern regioselectivity. nih.gov

Mechanistic Investigations of Key Reactions Involving this compound

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting outcomes and optimizing conditions.

Mechanism of Cross-Coupling Reactions (e.g., Suzuki): The catalytic cycle for a palladium-catalyzed Suzuki coupling of the vinyl bromide moiety would generally proceed via three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide to form a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the bromide. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.

Mechanism of Olefin Metathesis: The widely accepted Chauvin mechanism involves the reaction between the metal-alkylidene catalyst and the alkene substrate. wikipedia.orglibretexts.org

[2+2] Cycloaddition: The alkene (the bromoethenyl group) and the metal carbene catalyst form a four-membered metallacyclobutane intermediate.

[2+2] Cycloreversion: The metallacyclobutane ring breaks apart in a different way to release a new alkene product and a new metal-alkylidene species, which continues the catalytic cycle.

Mechanism of Electrophilic Aromatic Substitution: This is a two-step process:

Attack on the Electrophile: The π-system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This is the rate-determining step as it temporarily disrupts aromaticity.

Deprotonation: A base removes a proton from the carbon that was attacked by the electrophile, restoring the aromatic π-system. masterorganicchemistry.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): Although unlikely for this substrate, the canonical mechanism involves two steps:

Nucleophilic Addition: A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion called a Meisenheimer complex. wikipedia.orglibretexts.org

Loss of Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov

Functional Group Interconversions and Derivatization Strategies of this compound

The bifunctional nature of this compound, possessing both a primary alcohol and a vinyl bromide moiety, theoretically allows for a diverse range of chemical transformations. These functional groups can be manipulated independently or in concert to generate a variety of derivatives, making it a potentially versatile building block in organic synthesis. The reactivity of the hydroxyl group is distinct from that of the bromoethenyl group, enabling selective modifications.

Reactions Involving the Hydroxyl Group

The primary alcohol functionality in this compound is expected to undergo typical reactions of benzylic alcohols. These transformations are fundamental in modifying the polarity and steric properties of the molecule.

Esterification of the hydroxyl group would introduce an ester functionality, a common moiety in pharmacologically active compounds and materials science. This transformation can be achieved through various standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is reversible, and the equilibrium is typically driven towards the product by removing water.

Another effective method is the reaction with more reactive carboxylic acid derivatives like acyl chlorides or anhydrides. These reactions are generally faster and irreversible, often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct.

Table 1: Hypothetical Esterification Reactions of this compound

ReactantReagents and ConditionsProduct
Acetic AnhydridePyridine, Room Temperature[4-(2-Bromoethenyl)phenyl]methyl acetate
Benzoyl ChlorideTriethylamine, Dichloromethane, 0 °C to RT[4-(2-Bromoethenyl)phenyl]methyl benzoate
Propionic AcidH₂SO₄ (cat.), Toluene, Reflux (Dean-Stark)[4-(2-Bromoethenyl)phenyl]methyl propionate

Note: The data in this table is hypothetical and based on general chemical principles, as no specific literature data for these reactions on this compound was found.

The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to yield the ether. The choice of the alkyl halide and reaction conditions is crucial to avoid competing elimination reactions.

Table 2: Hypothetical Etherification Reactions of this compound

ReactantReagents and ConditionsProduct
Methyl Iodide1. NaH, THF, 0 °C; 2. CH₃I, RT1-(2-Bromoethenyl)-4-(methoxymethyl)benzene
Benzyl (B1604629) Bromide1. KH, THF, 0 °C; 2. BnBr, RT1-(2-Bromoethenyl)-4-((benzyloxy)methyl)benzene
Ethyl Tosylate1. NaH, DMF, 0 °C; 2. EtOTs, RT1-(2-Bromoethenyl)-4-(ethoxymethyl)benzene

Note: The data in this table is hypothetical and based on general chemical principles, as no specific literature data for these reactions on this compound was found.

Oxidation of the primary alcohol in this compound can provide access to the corresponding aldehyde or carboxylic acid, which are valuable synthetic intermediates. The choice of oxidizing agent determines the oxidation state of the product. Mild oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an aprotic solvent like dichloromethane, would be expected to yield [4-(2-bromoethenyl)benzaldehyde].

Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (Jones reagent), would likely lead to the formation of [4-(2-bromoethenyl)benzoic acid]. Careful control of reaction conditions would be necessary to prevent unwanted side reactions at the vinyl bromide moiety.

Table 3: Hypothetical Oxidation Reactions of this compound

Desired ProductReagents and Conditions
[4-(2-Bromoethenyl)benzaldehyde]PCC, Dichloromethane, RT
[4-(2-Bromoethenyl)benzaldehyde]DMP, Dichloromethane, RT
[4-(2-Bromoethenyl)benzoic acid]KMnO₄, NaOH, H₂O, Heat
[4-(2-Bromoethenyl)benzoic acid]CrO₃, H₂SO₄, Acetone (Jones Oxidation)

Note: The data in this table is hypothetical and based on general chemical principles, as no specific literature data for these reactions on this compound was found.

Transformations of the Bromoethenyl Group

The bromoethenyl group is a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the vinylic position.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the case of this compound, the vinyl bromide can react with various boronic acids or their esters in the presence of a palladium catalyst and a base. This would allow for the synthesis of a wide range of substituted styrene derivatives, which are important precursors for polymers and fine chemicals. The reaction is known for its mild conditions and tolerance of many functional groups, making it suitable for a molecule containing a hydroxyl group.

Table 4: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

Boronic Acid/EsterCatalyst and BaseProduct
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃ (aq)[4-(2-phenylethenyl)phenyl]methanol
4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₃PO₄[4-(2-(4-methoxyphenyl)ethenyl)phenyl]methanol
Thiophene-2-boronic acidPd₂(dba)₃, SPhos, K₂CO₃[4-(2-(thiophen-2-yl)ethenyl)phenyl]methanol

Note: The data in this table is hypothetical and based on general chemical principles, as no specific literature data for these reactions on this compound was found.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. The bromoethenyl group of this compound could serve as the halide component, reacting with various alkenes to form substituted dienes. For example, reaction with an acrylate ester would lead to the formation of a cinnamate (B1238496) derivative. The stereochemistry of the newly formed double bond is typically trans.

Table 5: Hypothetical Heck-Mizoroki Reactions of this compound

AlkeneCatalyst and BaseProduct
Methyl acrylatePd(OAc)₂, P(o-tolyl)₃, Et₃NMethyl 3-(4-(hydroxymethyl)styryl)acrylate
StyrenePd(PPh₃)₄, K₂CO₃1-(4-(hydroxymethyl)phenyl)-4-phenyl-1,3-butadiene
AcrylonitrilePdCl₂(PPh₃)₂, Et₃N3-(4-(hydroxymethyl)styryl)acrylonitrile

Note: The data in this table is hypothetical and based on general chemical principles, as no specific literature data for these reactions on this compound was found.

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Stille, and Buchwald-Hartwig reactions, could also be envisioned for the derivatization of the bromoethenyl group. The Sonogashira coupling with a terminal alkyne would yield enyne derivatives. The Stille coupling with an organotin reagent would provide another route to substituted styrenes, while the Buchwald-Hartwig amination could be used to introduce nitrogen-based functional groups, although this is more commonly performed on aryl halides.

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 2 Bromoethenyl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT), provide foundational information about the number and types of protons and carbons in a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of [4-(2-bromoethenyl)phenyl]methanol would be expected to show distinct signals for the aromatic, vinylic, benzylic, and hydroxyl protons. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two doublets in the range of δ 7.2-7.5 ppm. The vinylic protons would give rise to two doublets in the region of δ 6.5-7.5 ppm, with the coupling constant indicating the stereochemistry of the double bond (typically ~13-18 Hz for a trans configuration and ~7-12 Hz for a cis configuration). The benzylic methylene (B1212753) protons (CH₂OH) would appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm. The hydroxyl proton itself would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically falls in the range of δ 1.5-3.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see signals for the two vinylic carbons, four distinct aromatic carbons (two substituted and two unsubstituted), and the benzylic carbon. The carbon bearing the bromine atom would be shifted upfield compared to the other vinylic carbon. The aromatic carbons would appear in the typical range of δ 120-140 ppm. The benzylic carbon (CH₂OH) would be found further upfield, likely in the δ 60-70 ppm region.

DEPT: DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for the CH carbons (vinylic and aromatic). A DEPT-135 spectrum would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, allowing for the unambiguous assignment of the benzylic methylene carbon.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CH₂OH~ 4.6 (s)~ 64
-OH~ 2.5 (br s)-
Vinylic CH~ 6.7 (d)~ 108
Vinylic CHBr~ 7.2 (d)~ 130
Aromatic CH~ 7.3 (d)~ 128
Aromatic CH~ 7.4 (d)~ 127
Aromatic C-CH₂OH-~ 140
Aromatic C-CH=CHBr-~ 136

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and their through-space proximity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Key correlations would be observed between the two vinylic protons and between the aromatic protons on the same ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, the benzylic protons to the benzylic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is invaluable for piecing together the molecular skeleton. For example, correlations would be expected from the benzylic protons to the ipso-aromatic carbon and the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. This can be used to confirm the stereochemistry of the bromoethenyl group by observing the spatial proximity between the vinylic protons and the aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
O-H (alcohol)Stretching, broad3200-3600
C-H (aromatic)Stretching3000-3100
C-H (vinylic)Stretching3000-3100
C=C (aromatic)Stretching1450-1600
C=C (vinylic)Stretching~1630
C-O (alcohol)Stretching1000-1260
C-BrStretching500-600
=C-H (vinylic)Out-of-plane bending890-990 (depending on substitution)
C-H (aromatic)Out-of-plane bending~830 (for para-disubstitution)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the molecular formula, confirming the presence of one bromine atom due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For C₉H₉BrO, the expected molecular ion peaks would be at m/z values corresponding to the masses of C₉H₉⁷⁹BrO and C₉H₉⁸¹BrO.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a fragmentation pattern that can be used to deduce the structure of the molecule. For this compound, key fragmentation pathways would likely include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion.

Loss of water (H₂O): A common fragmentation for alcohols.

Loss of the hydroxymethyl radical (•CH₂OH): Cleavage of the benzylic C-C bond.

Formation of a tropylium-like ion: Rearrangement of the benzyl (B1604629) cation.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Identity
212/214[M]⁺ (Molecular ion)
133[M - Br]⁺
194/196[M - H₂O]⁺
181/183[M - CH₂OH]⁺
103[C₈H₇]⁺

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental for separating a compound from impurities and for distinguishing between its potential isomers, such as the (E)- and (Z)-isomers of the bromoethenyl group. However, specific applications of these techniques to this compound have not been reported.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

No published research details the use of Gas Chromatography (GC) for assessing the purity of this compound. Consequently, there are no available data on retention times or the optimized GC conditions (e.g., column type, temperature program) for this compound. Furthermore, the coupling of GC with Mass Spectrometry (GC-MS) for the identification of the parent compound and any potential impurities through their mass fragmentation patterns has not been described in the literature.

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS)

Similarly, there is a lack of published High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound. Information regarding suitable stationary phases, mobile phase compositions, and detection wavelengths for its quantification and purification is not available. The application of HPLC coupled with Mass Spectrometry (HPLC-MS) to provide molecular weight confirmation and structural information also remains undocumented.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of complex mixtures and chiral compounds. However, no studies have been found that apply SFC to the purification or isomer separation of this compound.

X-Ray Crystallography for Definitive Solid-State Structure Determination

For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structural information. The search for crystal structure data for this compound in crystallographic databases yielded no results. Therefore, its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, has not been experimentally determined.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a foundational technique used to determine the elemental composition of a compound and validate its empirical formula. No published data from elemental analysis of this compound could be located to confirm its expected composition of carbon, hydrogen, bromine, and oxygen.

Theoretical and Computational Investigations of 4 2 Bromoethenyl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for predicting the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular geometries, energies, and electron distribution.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density.

For a molecule like [4-(2-bromoethenyl)phenyl]methanol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The energetics of the molecule, including its total energy and heat of formation, can also be calculated, providing insights into its thermodynamic stability.

While specific data for the target molecule is unavailable, studies on related compounds, such as substituted phenols and benzyl (B1604629) alcohol derivatives, routinely use DFT to predict their geometries and stabilities. tsinghua.edu.cnresearchgate.net For instance, in a study on benzyl alcohol oxidation on Pd-Zn/TiO2 catalysts, DFT was used to calculate the adsorption energies of benzyl alcohol and its products on the catalyst surface, which is crucial for understanding the reaction mechanism. researchgate.net

Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound

ParameterPredicted Value
C=C Bond Length (Ethenyl)~1.34 Å
C-Br Bond Length~1.90 Å
C-O Bond Length (Methanol)~1.43 Å
Phenyl Ring C-C Bond Lengths~1.39 - 1.41 Å
Dihedral Angle (Phenyl-Ethenyl)Variable (subject to conformational analysis)

Note: These are hypothetical values based on typical bond lengths and are for illustrative purposes only.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules.

For this compound, analysis of its HOMO and LUMO would reveal the distribution of electron density and help predict its reactivity in various chemical reactions. The MEP surface would highlight the electronegative oxygen and bromine atoms as potential sites for electrophilic attack, and the π-systems of the phenyl and ethenyl groups as potential sites for nucleophilic attack.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predicted shifts are valuable for assigning the signals in an experimental NMR spectrum.

IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This helps in identifying the functional groups present in the molecule.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the molecule's chromophores and its color.

Conformational Analysis and Energy Landscapes of this compound

Molecules with rotatable bonds, like the C-C bond between the phenyl ring and the ethenyl group, and the C-C bond of the methanol (B129727) group in this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them.

This is typically done by systematically rotating the dihedral angles of interest and calculating the energy at each step. The results are plotted as a potential energy surface or energy landscape, which shows the low-energy conformers as valleys and the transition states between them as peaks. Understanding the conformational preferences is crucial as different conformers can have different reactivities and biological activities. Theoretical studies on substituted thiophenes have shown that substitutions can significantly influence the preferred conformation. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

Conformer (Dihedral Angle Phenyl-Ethenyl)Relative Energy (kcal/mol)
Planar (0°)0.0 (Reference)
Skewed (45°)+2.5
Perpendicular (90°)+5.0 (Transition State)

Note: These are hypothetical values for illustrative purposes only.

Reaction Pathway Modeling and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, through the transition state. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, one could model key transformations such as nucleophilic substitution at the bromoethenyl group or oxidation of the methanol group. By mapping the reaction pathway, researchers can gain insights into the reaction mechanism, predict the feasibility of a reaction, and understand the factors that influence its outcome. For example, computational modeling has been used to study the reaction mechanisms of substituted phenols. tsinghua.edu.cnnih.gov

Molecular Dynamics Simulations to Investigate Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms in the system are treated as classical particles, and their motions are calculated by solving Newton's equations of motion.

MD simulations are particularly useful for investigating the effects of the solvent on the conformation and reactivity of a molecule. By explicitly including solvent molecules in the simulation, one can observe how the solute interacts with the solvent and how the solvent influences its behavior. MD simulations can also be used to study intermolecular interactions, such as how this compound might bind to a biological target. While specific MD studies on the target molecule are not available, computational evaluations of other organic molecules often employ MD simulations to understand their behavior in solution and their interaction with other molecules. nih.gov

Computational Design of Novel Derivatization and Application Strategies

The strategic modification of lead compounds is a cornerstone of modern chemistry, enabling the fine-tuning of molecular properties for specific applications. Computational chemistry provides a powerful toolkit for the rational design of novel derivatives of this compound, accelerating the discovery of molecules with enhanced efficacy and tailored functionalities. This section explores the theoretical framework and computational strategies for designing new derivatives of this compound and conceptualizing their potential applications.

The derivatization of this compound can be approached by targeting its key functional groups: the bromoethenyl moiety and the hydroxymethyl group. The presence of the vinyl bromide offers a versatile handle for a variety of coupling reactions, while the primary alcohol is amenable to esterification, etherification, and oxidation. Computational methods can be employed to predict the outcomes of these transformations and to evaluate the properties of the resulting derivatives in silico, thereby prioritizing synthetic efforts towards the most promising candidates.

One of the primary areas for the application of computationally designed derivatives of this compound is in the development of novel therapeutic agents. The core scaffold of this compound can be elaborated to interact with specific biological targets. For instance, the bromoethenyl group can be functionalized via Suzuki or Sonogashira coupling reactions to introduce a diverse array of substituents, thereby exploring the chemical space around the core structure. The hydroxymethyl group can be modified to improve pharmacokinetic properties or to introduce additional interactions with a target protein.

A hypothetical computational workflow for the design of novel inhibitors of a target enzyme could involve the following steps:

Target Identification and Binding Site Analysis: Identification of a relevant biological target and characterization of its active site using X-ray crystallography or cryo-electron microscopy data.

Pharmacophore Modeling: Generation of a pharmacophore model based on known ligands or the active site features of the target. This model defines the essential steric and electronic features required for binding.

In Silico Derivatization: Creation of a virtual library of this compound derivatives by computationally modifying the parent molecule.

Molecular Docking: Docking of the virtual library of derivatives into the active site of the target protein to predict their binding modes and to estimate their binding affinities.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to assess their drug-likeness.

The following table presents a hypothetical set of designed derivatives and their predicted properties based on such a computational workflow.

DerivativeModificationPredicted Binding Affinity (kcal/mol)Predicted Lipophilicity (logP)Predicted Aqueous Solubility (logS)
1 Suzuki coupling with 4-methoxyphenylboronic acid-9.24.1-3.5
2 Sonogashira coupling with phenylacetylene (B144264)-8.73.8-3.1
3 Esterification with acetic acid-7.52.5-2.0
4 Etherification with methyl iodide-7.22.8-2.3
5 Oxidation of the alcohol to an aldehyde-6.82.2-1.8

Beyond medicinal chemistry, computational design can also guide the development of novel materials based on this compound. For example, the bromoethenyl group can serve as a reactive handle for polymerization, leading to the formation of novel polymers with tailored optical or electronic properties. Quantum mechanical calculations can be used to predict the electronic structure and photophysical properties of these materials, enabling the design of new organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.

A computational approach to designing new polymeric materials could involve:

Monomer Design: In silico design of monomers based on this compound with different substituents to tune the electronic properties.

Polymer Modeling: Construction of polymer chains in silico and prediction of their conformational and morphological properties.

Property Prediction: Calculation of key material properties such as the HOMO-LUMO gap, charge carrier mobility, and absorption spectra using density functional theory (DFT) and time-dependent DFT (TD-DFT).

The following table illustrates a set of hypothetical polymer building blocks derived from this compound and their predicted electronic properties.

MonomerR-Group on Phenyl RingPredicted HOMO (eV)Predicted LUMO (eV)Predicted Band Gap (eV)
A -H-5.8-2.13.7
B -OCH3-5.5-1.93.6
C -NO2-6.2-2.53.7
D -CN-6.1-2.43.7
E -N(CH3)2-5.3-1.83.5

These theoretical and computational strategies underscore the vast potential of this compound as a versatile scaffold for the design of novel molecules with a wide range of applications. The synergy between computational prediction and experimental validation will be crucial in unlocking the full potential of this compound and its derivatives.

Applications of 4 2 Bromoethenyl Phenyl Methanol in Organic Synthesis and Materials Science

A Versatile Intermediate for Complex Organic Architectures

The strategic placement of two distinct reactive sites within [4-(2-Bromoethenyl)phenyl]methanol makes it a highly valuable intermediate for the synthesis of a wide array of complex organic molecules. The vinyl bromide group is amenable to a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, while the hydroxymethyl group can be readily transformed into other functional groups or used as a point of attachment for further molecular elaboration.

Building Block for Macrocycles and Heterocycles

The dual functionality of this compound makes it an ideal candidate for the construction of macrocyclic and heterocyclic frameworks, which are prevalent in many biologically active compounds and functional materials. The vinyl bromide moiety can participate in powerful palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions, which are staples in the synthesis of complex ring systems. uliege.bebeilstein-journals.orgnih.govrsc.org

For instance, intramolecular Heck reactions are a well-established strategy for the formation of large rings, and a molecule like this compound could be derivatized at the alcohol position with a tether containing an olefin, setting the stage for a ring-closing reaction to form a macrocycle. Similarly, the vinyl bromide can be coupled with a variety of organoboron or organotin reagents in Suzuki or Stille couplings, respectively, to construct bi-aryl linkages that can be incorporated into larger cyclic structures. The Sonogashira coupling, which forms a carbon-carbon triple bond, offers another avenue to rigid and sterically defined macrocycles.

The vinyl bromide group also serves as a precursor for the synthesis of various heterocyclic compounds. Photochemical reactions of vinyl halides with azide (B81097) anions can lead to the formation of nitrogen-containing heterocycles. acs.org Furthermore, the double bond can undergo various addition and cycloaddition reactions to generate a diverse range of five- and six-membered rings containing oxygen, nitrogen, or sulfur.

Precursor for Advanced Pharmaceutical Intermediates and Agrochemicals

The stilbene (B7821643) (1,2-diphenylethene) scaffold is a key structural motif in a multitude of pharmaceutically and agrochemically important molecules, exhibiting a wide range of biological activities including anticancer, antioxidant, and antifungal properties. nih.govnih.govwikipedia.orgnih.gov this compound serves as an excellent precursor for the synthesis of stilbene derivatives.

Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, the vinyl bromide of this compound can be readily coupled with a variety of aryl boronic acids or styrenes to generate a diverse library of stilbene analogues. uliege.bebeilstein-journals.orgnih.govrsc.orgresearchgate.net The hydroxymethyl group on the other side of the molecule can be retained, modified, or used as a handle to attach other functionalities, allowing for fine-tuning of the molecule's properties. For example, resveratrol, a well-known antioxidant found in grapes, is a stilbene derivative that can be synthesized using methods applicable to this compound as a starting material. nih.govgoogle.com

In the field of agrochemicals, stilbene derivatives have shown promise as fungicides and pesticides. nih.govresearchgate.netgoogle.com The ability to easily synthesize a variety of substituted stilbenes from this compound makes it a valuable tool for the discovery and development of new and effective crop protection agents.

Scaffold for Ligand Design in Catalysis and Coordination Chemistry

The development of novel ligands is crucial for advancing the field of transition-metal catalysis. The rigid backbone and strategically placed functional groups of this compound make it an attractive scaffold for the design of new ligands. The benzyl (B1604629) alcohol can be converted into a phosphine (B1218219) group, a key coordinating group in many catalytic systems. nih.govorganic-chemistry.org For example, the alcohol can be converted to a benzyl halide, which can then be reacted with a phosphide (B1233454) source to generate a phosphine ligand.

Furthermore, the vinyl bromide offers a handle for further functionalization or for creating bidentate or polydentate ligands. For instance, the vinyl group could be incorporated into a larger chelating framework. N-heterocyclic carbenes (NHCs) are another important class of ligands in modern catalysis. nih.gov While direct synthesis from the vinyl bromide is less common, the double bond could be transformed into a functionality that facilitates the formation of an imidazolium (B1220033) salt, the precursor to an NHC. The ability to create a library of ligands with varying steric and electronic properties by modifying the [4-(2-bromeothenyl)phenyl]methanol scaffold could lead to the discovery of more efficient and selective catalysts for a variety of organic transformations.

Development of Functional Polymers and Materials

The unique reactivity of the vinyl bromide moiety in [4-(2-bromeothenyl)phenyl]methanol also positions it as a valuable monomer for the synthesis of functional polymers and materials with interesting optical and electronic properties.

Monomer for Polymerization via the Vinyl Bromide Moiety

The vinyl bromide group can participate in various polymerization reactions. Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing well-defined polymers with controlled molecular weights and low dispersity. mdpi.comrsc.org These techniques are known to be applicable to a wide range of vinyl monomers, including vinyl halides. researchgate.netorganic-chemistry.orgacs.orgresearchgate.net

The polymerization of [4-(2-bromeothenyl)phenyl]methanol via ATRP or RAFT would lead to a polymer with a poly(vinyl bromide) backbone and pendant phenylmethanol groups. The bromine atoms along the polymer chain could then be subjected to post-polymerization modification, allowing for the introduction of a wide range of functional groups. The pendant alcohol groups could also be used for further reactions, such as esterification or etherification, to tune the properties of the resulting polymer.

Precursor to Conjugated Polymers for Optoelectronic Applications

Conjugated polymers, particularly poly(p-phenylenevinylene) (PPV) and its derivatives, are a class of materials that have garnered significant attention for their applications in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices. uh.edu The structure of [4-(2-bromeothenyl)phenyl]methanol makes it an ideal precursor for the synthesis of PPV-type polymers.

The vinyl bromide and the aromatic ring can be utilized in various polymerization reactions that form the conjugated backbone. For example, a Heck coupling reaction between the vinyl bromide of one monomer unit and an activated C-H bond on the aromatic ring of another could, in principle, lead to the formation of a PPV-like structure. Alternatively, the benzyl alcohol could be oxidized to an aldehyde, which could then participate in a Wittig-type polymerization with a suitable phosphonium (B103445) ylide to build the conjugated polymer chain. The ability to synthesize soluble and processable PPV derivatives is crucial for their application in devices, and the hydroxymethyl group of [4-(2-bromeothenyl)phenyl]methanol can be used to attach solubilizing groups.

Use in Surface Modification and Functional Coating Technologies

The presence of the vinyl group in this compound makes it a prime candidate for polymerization and surface grafting, enabling the modification of material surfaces to impart desired properties. While direct studies on [4-(2-bromeothenyl)phenyl]methanol for these applications are not extensively documented, strong analogies can be drawn from the well-established chemistry of similar vinylbenzyl derivatives, such as 4-vinylbenzyl chloride. univook.com

The general strategy involves the polymerization of the vinyl group to create a polymer backbone, with the bromo and methanol (B129727) functionalities available for subsequent reactions. This approach allows for the creation of functional coatings with tailored properties. For instance, the polymer can be grafted onto a surface through techniques like "grafting from" or "grafting to," fundamentally altering the surface chemistry.

Table 1: Potential Polymerization and Grafting Techniques for this compound Analogs

TechniqueDescriptionPotential Outcome
Free Radical PolymerizationInitiation of polymerization of the vinyl group using a radical initiator.Formation of a homopolymer or copolymer with pendant bromo and hydroxymethyl groups.
Reversible Addition-Fragmentation Chain Transfer (RAFT) PolymerizationA controlled radical polymerization technique allowing for the synthesis of polymers with well-defined molecular weights and architectures. researchgate.netPrecise control over the polymer structure, enabling the design of advanced functional coatings.
Surface-Initiated PolymerizationPolymer chains are grown directly from a substrate surface that has been functionalized with an initiator.Creation of dense polymer brushes on the surface, significantly altering its properties.
"Grafting to" MethodPre-synthesized polymer chains are attached to a substrate surface.Formation of a less dense but still effective functional polymer layer.

The resulting polymer-modified surfaces can exhibit a range of functionalities. The hydroxymethyl group can be used to attach biomolecules, catalysts, or other functional moieties. The bromoethenyl group, if not fully polymerized, can serve as a handle for further post-polymerization modification through cross-coupling reactions. These functional coatings could find applications in areas such as biocompatible materials, sensors, and anti-fouling surfaces. For example, polymers with thermo-responsive behavior, similar to those derived from N-(4-vinylbenzyl)-N,N-dialkylamines, could be developed, leading to smart coatings that respond to temperature changes. researchgate.net

Contributions to Catalyst Development and Ligand Design

The dual functionality of this compound provides a versatile platform for the synthesis of novel ligands for catalysis. The bromoethenyl group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful tools for constructing carbon-carbon bonds. mdpi.comlibretexts.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This allows for the introduction of various coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or other donor atoms, by coupling with appropriate boronic acids or other organometallic reagents.

The general approach to ligand synthesis would involve the reaction of the vinyl bromide moiety with a suitable coupling partner. The benzylic alcohol can either be protected prior to the coupling reaction and deprotected afterward, or it can be incorporated as a structural element of the final ligand, potentially participating in metal coordination or influencing the steric and electronic properties of the catalyst.

Table 2: Potential Ligand Synthesis Strategies from this compound

Reaction TypeCoupling PartnerPotential Ligand Type
Suzuki-Miyaura CouplingAryl- or heteroarylboronic acids containing donor atoms (e.g., P, N, S)P,N-, P,O-, or N,N-bidentate or multidentate ligands. mdpi.combeilstein-journals.orgresearchgate.netnih.gov
Heck CouplingAlkenes containing coordinating groupsLigands with extended conjugation and specific geometries. organic-chemistry.orgnih.gov
Sonogashira CouplingTerminal alkynes with donor functionalitiesAcetylenic phosphine or amine ligands.
Buchwald-Hartwig AminationAmines or N-heterocyclesAminophosphine or N-heterocyclic carbene (NHC) precursors.

The resulting ligands could be used to prepare transition metal complexes with tailored catalytic activities for a wide range of organic transformations, including hydrogenation, cross-coupling reactions, and polymerization. researchgate.netrsc.orgsemanticscholar.org The ability to systematically modify the ligand structure by choosing different coupling partners would allow for the fine-tuning of the catalyst's performance in terms of activity, selectivity, and stability. For example, the synthesis of chiral ligands derived from binaphthyl-prolinol has demonstrated high enantioselectivity in arylation reactions, a principle that could be applied to ligands derived from this compound. rsc.org

Application in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of fine chemicals, including pharmaceuticals and functional materials. Its bifunctionality allows for sequential or orthogonal transformations, enabling the construction of complex molecular architectures. The bromoethenyl group provides a handle for introducing molecular diversity through cross-coupling reactions, while the hydroxymethyl group can be transformed into a variety of other functional groups.

A primary application lies in its use as a building block in palladium-catalyzed cross-coupling reactions. The vinyl bromide can react with a wide array of organoboron, organotin, or organozinc reagents (Suzuki, Stille, and Negishi coupling, respectively) to form substituted styrene (B11656) derivatives. These products are themselves important intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. evitachem.comcaltech.edu

Table 3: Exemplary Transformations and Potential Products from this compound

Reaction TypeReagentProduct ClassPotential Application
Suzuki-Miyaura CouplingArylboronic acidSubstituted stilbenes or styrenesIntermediates for pharmaceuticals, liquid crystals. mdpi.comresearchgate.net
Heck ReactionAcrylate (B77674) estersCinnamic acid derivativesPrecursors for fragrances, pharmaceuticals. wikipedia.orgorganic-chemistry.org
Sonogashira CouplingTerminal alkyneAryl alkynesBuilding blocks for conjugated polymers, electronic materials.
Nucleophilic SubstitutionAmines, thiols, alkoxidesSubstituted vinylbenzyl derivativesSynthesis of specialized monomers, biologically active compounds. youtube.com
Oxidation of alcoholOxidizing agent (e.g., MnO2)4-(2-Bromoethenyl)benzaldehydeIntermediate for condensation reactions. rsc.orgnih.gov
EsterificationCarboxylic acid or acyl chlorideVinylbenzyl estersMonomers for functional polymers, prodrugs.

For instance, a Heck reaction with an acrylate would yield a substituted cinnamate (B1238496), a common motif in natural products and pharmaceuticals. wikipedia.orgorganic-chemistry.org Similarly, Suzuki-Miyaura coupling with a heterocyclic boronic acid could lead to the synthesis of compounds with potential biological activity. mdpi.commasterorganicchemistry.com The hydroxymethyl group can be oxidized to an aldehyde, providing a site for subsequent condensation reactions, or converted to a leaving group for nucleophilic substitution. This versatility makes this compound a strategic starting material for the efficient synthesis of a diverse range of target molecules. The synthesis of various substituted benzaldehydes and their subsequent reactions are well-documented, providing a clear pathway for the utilization of the aldehyde derived from this compound. rsc.orgnih.gov

Environmental and Green Chemistry Considerations for 4 2 Bromoethenyl Phenyl Methanol

Development of Sustainable Synthetic Routes for [4-(2-Bromoethenyl)phenyl]methanol

Utilization of Green Solvents or Solvent-Free Methodologies

A significant portion of the material used in chemical synthesis is often the solvent, making solvent choice a critical factor in green chemistry. semanticscholar.org Traditional syntheses of this compound and related compounds have often relied on conventional organic solvents like dichloromethane (B109758). evitachem.com However, a shift towards greener alternatives is being explored. Water, as a solvent, is a prime candidate for reducing the environmental footprint of chemical processes. For instance, water-based bromination using N-bromosuccinimide (NBS) and mandelic acid has been shown to achieve high yields at room temperature, thereby avoiding the use of volatile organic solvents. evitachem.com

Solvent-free methodologies represent an even greener approach. Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim][Br]), can act as both a solvent and a catalyst, facilitating reactions without the need for additional auxiliary solvents. evitachem.com This approach not only eliminates solvent waste but can also allow for the recycling of the ionic liquid for multiple reaction cycles, further enhancing sustainability. evitachem.com

Adoption of Catalytic and Atom-Economical Processes

The principles of green chemistry emphasize the use of catalytic processes and reactions that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. rsc.org The synthesis of this compound provides several opportunities to apply these principles.

Catalytic approaches can significantly reduce waste and improve efficiency. For example, the use of a vanadium pentoxide catalyst with tetrabutylammonium (B224687) bromide (TBAB) and hydrogen peroxide for bromination minimizes the formation of waste products associated with traditional brominating agents. evitachem.com Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for forming the carbon-carbon bonds necessary for the bromoethenyl group, often with high selectivity and yields. evitachem.com

The concept of atom economy is crucial in evaluating the "greenness" of a synthetic route. rsc.org Traditional methods, like the Appel reaction which uses triphenylphosphine (B44618) and carbon tetrabromide, can have low atom economy due to the generation of stoichiometric amounts of triphenylphosphine oxide waste. evitachem.com In contrast, catalytic methods are inherently more atom-economical as the catalyst is used in small amounts and is regenerated during the reaction cycle.

MethodSolventAtom Economy (%)Process Mass Intensity
TBAB/H₂O₂ (V₂O₅)Water955.8
[bmim][Br] catalysisSolvent-free983.1
NBS/mandelic acidWater924.7
This table presents a comparison of green chemistry metrics for selected synthetic methods. Data sourced from EvitaChem. evitachem.com

Waste Minimization and Byproduct Management in the Production of this compound

Effective waste management is a cornerstone of green chemistry and sustainable manufacturing. The production of this compound, like any chemical process, generates byproducts and waste streams that require careful management. The preferred hierarchy for waste management prioritizes source reduction, followed by recycling, energy recovery, and finally, treatment and disposal. epa.gov

Source reduction, the most desirable approach, involves optimizing reaction conditions to minimize the formation of unwanted byproducts. epa.gov For example, in the synthesis of this compound, careful control of temperature and catalyst loading can improve selectivity and reduce the generation of impurities. evitachem.com

Recycling of materials is another key strategy. As mentioned earlier, the use of ionic liquids as catalysts allows for their recovery and reuse, significantly reducing waste. evitachem.com Solvents can also be recovered and purified for reuse in subsequent batches.

Energy Efficiency and Resource Utilization in Synthetic Protocols

Reducing energy consumption is a critical aspect of sustainable chemical production. The energy efficiency of a synthetic process is influenced by factors such as reaction temperature, pressure, and the need for energy-intensive separation and purification steps.

In the context of this compound synthesis, operating reactions at ambient temperature and pressure whenever possible can lead to substantial energy savings. The use of highly active catalysts can facilitate reactions under milder conditions, reducing the energy input required. rsc.org Continuous flow reactors, in contrast to batch reactors, can also offer better heat integration and more precise control over reaction parameters, leading to improved energy efficiency on an industrial scale. evitachem.com

Exploration of Biocatalytic Approaches for this compound Synthesis or Transformation

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a rapidly growing field in green chemistry. researchgate.net Enzymes offer several advantages over traditional chemical catalysts, including high selectivity, mild reaction conditions (often at room temperature and pressure in aqueous media), and biodegradability. researchgate.net

While specific biocatalytic routes for the synthesis of this compound are not detailed in the provided search results, the potential for this technology is significant. For example, the asymmetric bioreduction of prochiral ketones to chiral alcohols using biocatalysts like Lactobacillus paracasei has been successfully demonstrated for structurally related compounds. researchgate.net This approach can produce enantiomerically pure alcohols with high yields and excellent enantiomeric excess. researchgate.net

The application of biocatalysis to the synthesis of this compound could involve several strategies. A lipase (B570770) could potentially be used for the stereoselective acylation of the racemic alcohol to resolve the enantiomers. Alternatively, a reductase could be employed for the asymmetric reduction of a corresponding ketone precursor to directly yield the chiral alcohol. The development of such biocatalytic methods would represent a significant step forward in the sustainable production of this important chemical.

Conclusion: Synthesis, Reactivity, and Transformative Potential of 4 2 Bromoethenyl Phenyl Methanol

Synthesis of Key Research Findings and Methodological Advancements.

The synthesis of "[4-(2-bromoethenyl)phenyl]methanol" can be envisioned through several established synthetic routes. One plausible approach involves the Wittig reaction or its variants, such as the Horner-Wadsworth-Emmons reaction, starting from 4-formylbenzyl alcohol (or a protected version) and a bromomethylphosphonium salt or phosphonate (B1237965) ester. This would allow for the stereoselective formation of the bromoethenyl group.

Another potential synthetic pathway could involve the hydrobromination of a corresponding terminal alkyne, such as 4-ethynylbenzyl alcohol. Methodological advancements in regioselective and stereoselective hydrohalogenation would be crucial for achieving the desired (E)- or (Z)-isomer of the vinyl bromide.

Furthermore, the direct vinylation of a protected 4-bromobenzyl alcohol derivative using a suitable acetylene (B1199291) source, followed by bromination of the newly introduced vinyl group, represents another viable, albeit likely more complex, synthetic strategy.

The true synthetic utility of this compound, however, lies in the reactivity of its dual functional groups. The vinyl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The benzyl (B1604629) alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a benzyl halide for subsequent nucleophilic substitution reactions.

The table below summarizes the potential transformations of "this compound", highlighting its role as a bifunctional building block.

Functional GroupReaction TypePotential Reagents/CatalystsResulting Functional Group
Vinyl BromideSuzuki CouplingArylboronic acids, Pd catalyst, baseAryl-substituted styrene (B11656)
Vinyl BromideHeck CouplingAlkenes, Pd catalyst, baseDiene
Vinyl BromideSonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseEnyne
Vinyl BromideStille CouplingOrganostannanes, Pd catalystSubstituted styrene
Vinyl BromideBuchwald-Hartwig AminationAmines, Pd catalyst, baseEnamine
Benzyl AlcoholOxidationPCC, PDC, MnO2, TEMPOBenzaldehyde
Benzyl AlcoholOxidationKMnO4, CrO3Benzoic acid
Benzyl AlcoholEsterificationCarboxylic acids, acid catalystBenzyl ester
Benzyl AlcoholEtherificationAlkyl halides, baseBenzyl ether
Benzyl AlcoholHalogenationPBr3, SOCl2Benzyl bromide/chloride

This table represents a predictive summary of potential reactions based on the functional groups present in "this compound".

Methodological advancements in cross-coupling reactions, such as the development of highly active and stable palladium catalysts and the use of milder reaction conditions, would be directly applicable to enhancing the synthetic utility of this compound. organic-chemistry.orgnih.govthieme-connect.delibretexts.orgyoutube.comnih.gov For instance, the use of phosphine-free catalyst systems or performing these reactions in greener solvents would align with modern principles of sustainable chemistry. organic-chemistry.orgnih.gov

Prospective Outlook on the Future Trajectory of this compound Research.

The future research trajectory for "this compound" is likely to be driven by its potential applications in materials science and medicinal chemistry. The ability to functionalize both ends of the molecule through orthogonal reaction pathways makes it an attractive monomer for the synthesis of functional polymers. For example, polymerization of the vinyl group via radical or transition-metal-catalyzed methods, followed by modification of the benzyl alcohol, could lead to polymers with tailored properties for applications in electronics, sensing, or as smart materials.

In medicinal chemistry, this compound could serve as a scaffold for the synthesis of complex molecules with potential biological activity. The styrene backbone is a common motif in many natural products and pharmaceuticals. The ability to introduce a wide range of substituents via cross-coupling reactions at the vinyl bromide position, while simultaneously or sequentially modifying the benzyl alcohol, offers a powerful strategy for generating libraries of compounds for drug discovery.

Future research should focus on the following areas:

Development of efficient and stereoselective synthetic routes: Establishing a reliable and scalable synthesis is the first critical step to unlocking the potential of this compound.

Exploration of its reactivity in tandem and one-pot reactions: Designing synthetic sequences that leverage the dual functionality in a single pot would significantly enhance its synthetic efficiency.

Synthesis and characterization of novel materials: Investigating the polymerization of this monomer and the properties of the resulting polymers would be a fruitful area of research.

Application in the synthesis of biologically active molecules: Utilizing "this compound" as a key intermediate in the total synthesis of natural products or in the design of new pharmaceutical agents would demonstrate its practical utility.

References

Primary Scholarly Literature

A comprehensive search of major scientific databases did not yield primary scholarly articles specifically detailing the synthesis, characterization, and reactivity of [4-(2-Bromoethenyl)phenyl]methanol. The information presented is based on general principles of organic chemistry and data from chemical supplier catalogs.

Comprehensive Review Articles and Monographs

No comprehensive review articles or monographs focusing specifically on this compound were identified during the literature search.

Q & A

Q. What are the established synthetic routes for [4-(2-Bromoethenyl)phenyl]methanol, and what key reaction conditions are required?

Answer: The synthesis typically involves two primary steps:

  • Bromination : Introduction of the bromoethenyl group via electrophilic substitution or radical bromination. For example, HBr in refluxing methanol can brominate a pre-formed ethenyl precursor under controlled temperature (20–25°C) .
  • Reduction : Reduction of a ketone intermediate (e.g., [4-(2-Bromoethenyl)phenyl]ketone) using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation with Pd/C .
    Key Conditions : Strict temperature control during bromination to avoid side reactions, inert atmosphere for reduction steps, and purification via column chromatography (ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the methanol (-CH₂OH) protons at δ 4.5–5.0 ppm (broad) and bromoethenyl protons as doublets (J ≈ 15 Hz) between δ 6.5–7.5 ppm .
    • ¹³C NMR : Peaks for the brominated carbon (~δ 120–130 ppm) and the benzylic alcohol carbon (~δ 65–70 ppm) .
  • IR Spectroscopy : O-H stretch (~3200–3500 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M]⁺) matching m/z ≈ 228–230 (Br isotopic pattern) .
  • X-ray Crystallography : Definitive confirmation of molecular geometry and hydrogen-bonding networks (e.g., O-H⋯O interactions) .

Q. What are the solubility properties of this compound in common organic solvents, and how do they influence purification methods?

Answer:

  • High Solubility : Methanol, DMF, DMSO.
  • Low Solubility : Hexane, diethyl ether.
    Purification : Recrystallization from methanol/water mixtures or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?

Answer:

  • DFT Calculations : Optimize geometry to identify electrophilic sites (e.g., bromoethenyl group) and predict reaction pathways (e.g., SN2 substitution at Br) .
  • HOMO-LUMO Analysis : Estimate energy gaps (~5–6 eV) to assess stability and redox behavior .
  • Molecular Dynamics : Simulate solvent interactions to guide solvent selection for reactions .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Br with Cl) and evaluate activity against standardized assays (e.g., tyrosinase inhibition , MTT cytotoxicity ).
  • Meta-Analysis : Cross-validate data across studies using common reference compounds (e.g., kojic acid for tyrosinase assays) to identify assay-specific variability .

Q. What crystal engineering principles govern the solid-state packing of this compound, and how do intermolecular interactions affect its physicochemical stability?

Answer:

  • Intermolecular Interactions :
    • O-H⋯O hydrogen bonds (2.6–2.8 Å) between methanol groups.
    • π-π stacking (3.4–3.6 Å) between aromatic rings .
  • Impact on Stability : Enhanced thermal stability (decomposition >200°C) due to dense packing.

Q. Table 1. Hypothetical Crystallographic Data (Based on Analogous Structures )

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)16.40, 6.07, 16.72
β (°)102.3
V (ų)1624.7
Z4

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

Answer:

  • Solvent Replacement : Use ethanol instead of DMF for reductions .
  • Catalytic Methods : Employ biocatalysts (e.g., alcohol dehydrogenases) for selective reductions .
  • Waste Minimization : Recover HBr via distillation and reuse in bromination steps .

Q. What advanced chromatographic methods are suitable for analyzing trace impurities in this compound samples?

Answer:

  • HPLC-UV : C18 column, gradient elution (water/acetonitrile), detection at 254 nm. Limit of quantification (LOQ) ≈ 0.1% .
  • GC-MS : Derivatize the alcohol group (e.g., silylation) for volatility. Monitor for brominated byproducts .

Q. How does the bromoethenyl substituent influence the compound's reactivity in nucleophilic substitution reactions compared to non-brominated analogs?

Answer:

  • Enhanced Reactivity : Bromine’s polarizability facilitates SN2 displacement (e.g., substitution with amines or thiols). Rate constants for Br derivatives are ~10× higher than Cl analogs .
  • Steric Effects : Bulkier substituents reduce reactivity, necessitating optimized reaction conditions (e.g., DMSO as a polar aprotic solvent) .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

  • Exothermic Bromination : Use jacketed reactors with controlled cooling (0–5°C) to manage heat .
  • Purification at Scale : Switch from column chromatography to continuous fractional crystallization .
  • Safety : Handle HBr in closed systems to avoid exposure; monitor for bromide byproducts via ICP-MS .

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